Acetic acid;1,3-dithiolane-4,5-diol
CAS No.: 807363-79-7
Cat. No.: VC20568452
Molecular Formula: C7H14O6S2
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807363-79-7 |
|---|---|
| Molecular Formula | C7H14O6S2 |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | acetic acid;1,3-dithiolane-4,5-diol |
| Standard InChI | InChI=1S/C3H6O2S2.2C2H4O2/c4-2-3(5)7-1-6-2;2*1-2(3)4/h2-5H,1H2;2*1H3,(H,3,4) |
| Standard InChI Key | SKZCVQONDVCXIO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.CC(=O)O.C1SC(C(S1)O)O |
Introduction
Structural and Molecular Characteristics
The core structure of acetic acid;1,3-dithiolane-4,5-diol consists of a 1,3-dithiolane ring (a five-membered ring with sulfur atoms at positions 1 and 3) substituted with hydroxyl groups at positions 4 and 5, which are further acetylated to form diacetate esters. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 258.312 g/mol | |
| Exact Mass | 258.023 g/mol | |
| Topological Polar Surface Area | 165.66 Ų | |
| LogP (Partition Coefficient) | 0.242 |
The acetylation of the hydroxyl groups enhances the compound’s stability and solubility in organic solvents, making it a practical intermediate in synthetic workflows. The 1,3-dithiolane ring confers unique electronic properties due to the electron-withdrawing effects of sulfur, which influence its reactivity in bond-forming reactions .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1,3-dithiolane derivatives typically involves cyclization reactions using sulfur-containing reagents. For acetic acid;1,3-dithiolane-4,5-diol, a plausible route involves:
-
Formation of the 1,3-Dithiolane Core: Reacting a 1,3-dihydroxypropane derivative with a sulfur source such as sodium trithiocarbonate () under controlled conditions . For example, bismesylates of 1,3-dihydroxypropanes react with in dimethylformamide (DMF) to yield cyclic trithiocarbonates, which can be further modified .
-
Acetylation: Treating the resulting diol with acetic anhydride or acetyl chloride to protect the hydroxyl groups as acetate esters .
This method mirrors the synthesis of analogous compounds like 1,3-dithiane-2-thiones, where cyclization and subsequent functionalization are critical to achieving high yields .
Reactivity Profile
The 1,3-dithiolane ring exhibits reactivity patterns distinct from its six-membered analogs:
-
Ring-Opening Reactions: The strain in the five-membered ring facilitates nucleophilic attack at the sulfur atoms, enabling the release of acetylated diol precursors under acidic or basic conditions .
-
Umpolung Applications: Like 1,3-dithianes, the 1,3-dithiolane system can act as an acyl anion equivalent, though its smaller ring size may alter regioselectivity in alkylation or metalation reactions .
Applications in Organic Synthesis
As a Protecting Group
The diacetate moiety serves as a transient protecting group for vicinal diols, enabling selective transformations at other sites of a molecule. Deprotection via hydrolysis regenerates the diol, which is valuable in carbohydrate and polyol synthesis .
Building Block for Complex Architectures
The 1,3-dithiolane ring’s ability to act as a -synthon makes it useful in constructing carbocyclic and heterocyclic frameworks. For instance, ring-opening cross-coupling reactions could yield thioether-linked polymers or bioactive molecules .
Comparative Analysis with Related Dithiane Derivatives
| Feature | 1,3-Dithiolane Derivatives | 1,3-Dithiane Derivatives | 1,4-Dithiane Derivatives |
|---|---|---|---|
| Ring Size | 5-membered | 6-membered | 6-membered |
| Strain Energy | Higher | Lower | Lower |
| Typical Reactivity | Ring-opening, umpolung | Umpolung, hydrogenolysis | C2-synthon applications |
| Example Application | Diol protection | Carbonyl anion equivalents | Lipid synthesis |
The 1,3-dithiolane system’s smaller ring size confers higher strain energy, making it more reactive toward ring-opening than 1,3- or 1,4-dithianes . This reactivity divergence underscores the importance of ring size in tuning synthetic utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume